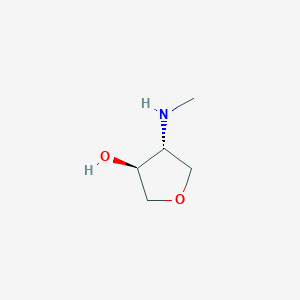![molecular formula C19H14Cl2S2 B2407841 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide CAS No. 337923-81-6](/img/structure/B2407841.png)
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide is an organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a benzyl sulfide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide typically involves the reaction of 4-chlorophenylthiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper oxide nanopowder can facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl 2-hydroxyethyl sulfide
- 4-Chlorophenyl dichlorophosphate
- 2-Benzyl-4-chlorophenol
Uniqueness
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chlorophenyl and sulfanyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1-chloro-4-[2-[(4-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-5-9-17(10-6-15)22-13-14-3-1-2-4-19(14)23-18-11-7-16(21)8-12-18/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMPLCIMAYNDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2407761.png)
![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)
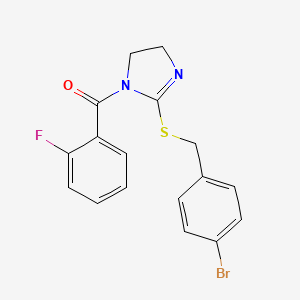
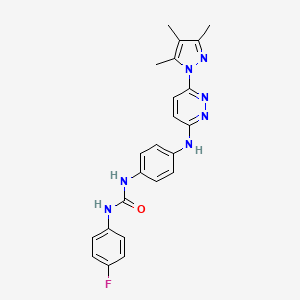
![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)
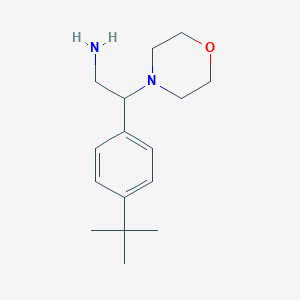
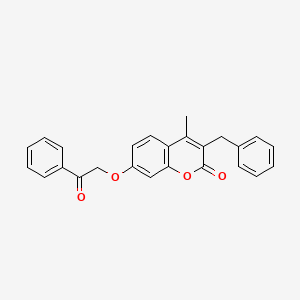
![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)
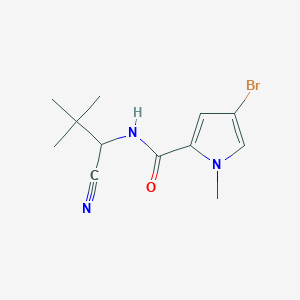
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)
